Anthracene-2,3-dicarboxylic Acid: A Comprehensive Technical Guide for Researchers
Anthracene-2,3-dicarboxylic Acid: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of Anthracene-2,3-dicarboxylic acid, a fluorescent organic compound with significant potential in materials science and drug development. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Compound Identification
For clarity and unambiguous identification in research and procurement, the fundamental identifiers for Anthracene-2,3-dicarboxylic acid are provided below.
| Identifier | Value | Source |
| CAS Number | 10210-28-3 | [1] |
| Molecular Formula | C₁₆H₁₀O₄ | [1] |
| Molecular Weight | 266.25 g/mol | [1] |
| IUPAC Name | anthracene-2,3-dicarboxylic acid | [1] |
Introduction to Anthracene-2,3-dicarboxylic Acid: A Molecule of Versatility
Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as the foundational scaffold for a vast array of derivatives with tunable photophysical and chemical properties.[2][3] The addition of carboxylic acid functional groups to the anthracene core, as seen in Anthracene-2,3-dicarboxylic acid, significantly modifies its electronic and structural characteristics, opening up a wide range of applications. These derivatives are notable for their strong blue fluorescence, high quantum yields, and excellent thermal and film-forming properties.[4]
The strategic placement of substituents on the anthracene ring is a key determinant of the molecule's properties and potential applications. Anthracene-2,3-dicarboxylic acid, with its vicinal carboxylic acid groups, is a particularly interesting building block for the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and novel drug delivery systems.[5][6][7]
Synthesis of Anthracene-2,3-dicarboxylic Acid: A Self-Validating Protocol
The synthesis of specifically substituted anthracene derivatives like the 2,3-dicarboxylic acid can be challenging. A robust and reliable method involves the functionalization of a more readily available precursor, anthraquinone, followed by a reduction step.[2] This multi-step synthesis ensures a high degree of regioselectivity, which is crucial for obtaining the desired isomer.
Conceptual Synthesis Workflow
The logical flow of the synthesis is outlined below, starting from a commercially available precursor and proceeding through key transformations to yield the target compound.
Caption: Synthetic pathway from 2-Aminoanthraquinone to Anthracene-2,3-dicarboxylic acid.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established chemical transformations for producing 2,3-disubstituted anthracenes.[2]
Step 1: Synthesis of 2-Hydroxyanthraquinone from 2-Aminoanthraquinone
-
Diazotization: Dissolve 2-aminoanthraquinone in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the mixture for 1-2 hours to ensure complete formation of the diazonium salt.
-
Hydrolysis: Gently heat the diazonium salt solution to approximately 70-80 °C. The diazonium group will be replaced by a hydroxyl group, leading to the precipitation of 2-hydroxyanthraquinone.
-
Cool the mixture and filter the precipitate. Wash the solid with cold water and dry it thoroughly.
Step 2: Bromination of 2-Hydroxyanthraquinone
-
Dissolve the 2-hydroxyanthraquinone in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for several hours until the starting material is consumed (monitor by TLC). The bromination will yield a mixture of bromoanthraquinones.
-
Isolate the crude product by pouring the reaction mixture into water and filtering the precipitate.
Step 3: Functionalization to Introduce Carboxylic Acid Groups
This step represents a conceptual pathway and may require optimization based on the specific bromoanthraquinone isomer isolated.
-
The bromoanthraquinone precursor can be converted to the dinitrile via a Rosenmund-von Braun reaction using copper(I) cyanide.
-
Subsequent hydrolysis of the dinitrile groups under acidic or basic conditions will yield the corresponding dicarboxylic acid.
Step 4: Reduction of the Anthraquinone Core
-
Dissolve the functionalized anthraquinone-2,3-dicarboxylic acid in an alkaline medium.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution.[2]
-
The reaction will proceed to reduce the quinone moiety to the aromatic anthracene core.
-
Acidify the reaction mixture to precipitate the final product, Anthracene-2,3-dicarboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the pure compound.
Physicochemical and Photophysical Properties
Anthracene-2,3-dicarboxylic acid exhibits distinct properties owing to its extended π-conjugated system and the presence of electron-withdrawing carboxylic acid groups.
| Property | Value/Description | Source |
| Physical State | Solid | [8] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | [8] |
| Fluorescence | Exhibits strong blue fluorescence. | [4] |
| Absorption Maxima (λmax) | The absorption spectra of anthracene dicarboxylic acids show anthracene-like vibronic structure. The exact maxima are solvent-dependent. | [9] |
| Emission Maxima | The emission spectra are generally broad and diffuse, with maxima influenced by solvent polarity. | [9] |
Applications in Research and Development
The unique structural and photophysical properties of Anthracene-2,3-dicarboxylic acid make it a valuable compound in several areas of research.
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are prime candidates for use in OLEDs due to their high fluorescence quantum yields and excellent film-forming capabilities.[4] They can function as blue emitters, a critical component for full-color displays and solid-state lighting. The carboxylic acid groups can be further functionalized to tune the electronic properties and improve device performance.
Metal-Organic Frameworks (MOFs)
The dicarboxylic acid functionality of this molecule makes it an excellent ligand for the construction of MOFs.[6][10] MOFs are crystalline materials with a high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. Anthracene-based MOFs can also exhibit interesting luminescent properties, which can be exploited for chemical sensing.[5][6]
Caption: Application workflow of Anthracene-2,3-dicarboxylic acid in the synthesis of luminescent MOFs for chemical sensing.
Drug Delivery and Biomedical Imaging
The fluorescent nature of anthracene derivatives makes them suitable for use as probes in biological systems.[3] Modifications to the anthracene core can enhance properties like cell permeability and reactivity with specific biomolecules. Recent research has explored the use of anthracene-functionalized micelles for sustained drug release and bimodal imaging-guided phototherapy.[11] While direct applications of Anthracene-2,3-dicarboxylic acid in drug delivery are still emerging, its potential as a building block for more complex theranostic agents is significant.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Anthracene-2,3-dicarboxylic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Anthracene-2,3-dicarboxylic acid is a versatile and valuable compound for researchers in materials science and drug development. Its unique combination of a fluorescent aromatic core and reactive carboxylic acid functionalities provides a powerful platform for the design and synthesis of novel materials and bioactive molecules. The synthetic protocols and applications outlined in this guide are intended to provide a solid foundation for further research and innovation with this promising chemical entity.
References
-
Skalamera, D., et al. (2017). A new synthetic pathway to produce 2,3-disubstituted anthracenes. Beilstein Journal of Organic Chemistry, 13, 1836-1842. [Link]
-
de Oliveira, C. A. F., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(8), 934. [Link]
-
PubChem. (n.d.). 2,3-Anthracenedicarboxylic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Griesbeck, A. G., et al. (2010). Systematic Investigation of the Excited-State Properties of Anthracene-Dicarboxylic Acids. The Journal of Physical Chemistry A, 114(1), 577-584. [Link]
-
Baria, B. (2022, April 8). Synthesis of Anthracene || 7 Methods. YouTube. [Link]
-
Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation 1. Haworth synthesis. [Link]
-
Li, J., et al. (2022). Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing of Fe3+, Cr2O72–, and TNP. Crystal Growth & Design, 22(5), 3246-3255. [Link]
-
PubChem. (n.d.). Anthraquinone-2,3-dicarboxylic Acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Wang, H., et al. (2021). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy. Nanoscale, 13(3), 1637-1647. [Link]
-
Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks (Master's thesis, Virginia Polytechnic Institute and State University). VTechWorks. [Link]
-
Shivaji College. (n.d.). Anthracene. [Link]
-
Bhowmick, T., et al. (2021). Recent advances in the synthesis of anthracene derivatives. Molecules, 26(11), 3236. [Link]
-
Maly, M., et al. (2020). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 8, 589. [Link]
-
SciSpace. (n.d.). Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. [Link]
-
Antal, C., et al. (2021). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Crystals, 11(11), 1361. [Link]
- Google Patents. (n.d.).
Sources
- 1. 2,3-Anthracenedicarboxylic acid | C16H10O4 | CID 12307122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Anthracene-2,6-dicarboxylic acid - CD Bioparticles [cd-bioparticles.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
